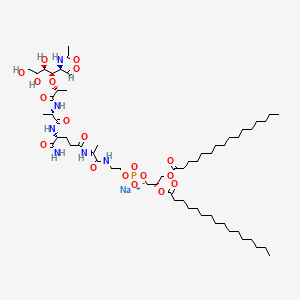

Mifamurtide sodium

Descripción

Propiedades

Número CAS |

90825-43-7 |

|---|---|

Fórmula molecular |

C59H109N6NaO19P |

Peso molecular |

1260.5 g/mol |

Nombre IUPAC |

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1 |

Clave InChI |

DATHREMRBCGNHW-XNLRRNFISA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Mifamurtide sodium; CGP 19835A; L-MTP-PE; Junovan; Mepact; Muramyl tripeptide; |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE): From Discovery to Clinical Application

This guide provides an in-depth exploration of Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE), a synthetic immunomodulator that has transitioned from a fascinating discovery in immunology to a clinically approved therapy. We will delve into the scientific rationale behind its creation, the intricacies of its chemical synthesis, its mechanism of action at the cellular and molecular level, and its formulation into the therapeutic agent mifamurtide (L-MTP-PE). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important biologic response modifier.

Part 1: The Genesis of MTP-PE - A Journey from Bacterial Walls to Targeted Immunotherapy

The story of MTP-PE begins with early observations of the potent immunostimulatory properties of bacterial components. For decades, clinicians utilized Bacille Calmette-Guerin (BCG), an attenuated strain of Mycobacterium bovis, as a non-specific immune stimulant in cancer therapy.[1] The central challenge was to isolate the specific component responsible for this activity to create a more refined and safer therapeutic agent.

In 1974, groundbreaking work identified N-acetylmuramyl-L-alanyl-D-isoglutamine, or muramyl dipeptide (MDP) , as the smallest, minimal structure from bacterial cell wall peptidoglycan that could replicate the adjuvant effects of BCG.[2][3] This discovery was a pivotal moment, shifting the focus from crude bacterial preparations to synthetic, well-defined molecules.

However, MDP itself had limitations, including pyrogenicity (fever-inducing properties) and a very short half-life in plasma, which hindered its therapeutic potential.[4][5] This led to the rational design of more potent and stable analogues. The development proceeded in two key steps:

-

Elongation to a Tripeptide: The dipeptide was extended to a tripeptide by adding another L-alanine residue, creating muramyl tripeptide (MTP). This modification was part of the effort to enhance biological activity and specificity.[1]

-

Lipophilic Modification: To overcome the short half-life and to target the molecule to the primary cells of the innate immune system (monocytes and macrophages), MTP was covalently linked to a phospholipid, dipalmitoyl phosphatidylethanolamine (PE). The resulting molecule, Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE) , is a lipophilic derivative designed for stability and efficient incorporation into lipid bilayers.[6][7]

This final modification was crucial. The lipophilic nature of MTP-PE not only anchored it within liposomes but also dramatically enhanced its ability to be taken up by phagocytic cells of the reticuloendothelial system in the liver, spleen, and lungs, effectively delivering the immunostimulant directly to its target.[8][9][10]

Part 2: The Chemical Synthesis of MTP-PE

The synthesis of MTP-PE is a multi-step process that combines glycopeptide chemistry with lipid chemistry. A convergent synthesis strategy is typically employed, where the glycopeptide (MTP) and the phospholipid (PE) moieties are prepared separately and then coupled in a final step.

One established synthetic route involves the N,N'-dicyclohexylcarbodiimide (DCC) assisted esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine with N-hydroxysuccinimide, followed by a condensation reaction with the phosphatidylethanolamine.[11]

Conceptual Synthetic Workflow

The synthesis can be broken down into three core stages:

-

Synthesis of the Protected Muramyl Tripeptide (MTP) Fragment: This begins with the synthesis of the muramyl dipeptide (MDP) core, N-acetylmuramyl-L-alanyl-D-isoglutamine, which is then extended by coupling it with L-alanine to form the tripeptide.[12][13] Protecting groups are used throughout to ensure specific reactions occur at the desired functional groups.

-

Preparation of the Phospholipid Moiety: The lipid anchor, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), is either synthesized or obtained commercially.

-

Coupling and Deprotection: The carboxyl terminus of the protected MTP is activated (e.g., using DCC/NHS) and then reacted with the free amine of DPPE to form a stable amide bond. Finally, any remaining protecting groups are removed to yield the final MTP-PE product.

Detailed Experimental Protocol: Conceptual Synthesis of MTP-PE

This protocol is a conceptual representation based on established peptide and lipid coupling methodologies. Specific reagents, solvents, and reaction times must be optimized based on empirical results.

Objective: To synthesize Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE).

Stage 1: Synthesis of Protected Muramyl Tripeptide (MTP)

-

MDP Formation: Synthesize N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) using established solution-phase or solid-phase peptide synthesis methods.[13] Ensure the γ-carboxyl group of the D-isoglutamine is appropriately protected.

-

Peptide Elongation: Couple the fully protected MDP intermediate with a C-terminally protected L-alanine using a standard peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent (e.g., DMF).

-

Purification: Purify the resulting protected MTP using flash column chromatography or preparative HPLC. Characterize using NMR and Mass Spectrometry.

Stage 2: Coupling of MTP to DPPE

-

Carboxyl Activation: Dissolve the protected MTP (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF. Add N-hydroxysuccinimide (NHS, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir the reaction at 0°C for 30 minutes, then at room temperature for 4-6 hours to form the NHS-ester.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Condensation Reaction: To the filtrate containing the activated MTP-NHS ester, add a solution of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE, 1.0 eq) and triethylamine (TEA, 1.2 eq) in DCM.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Stage 3: Deprotection

-

Final Deprotection: Remove all protecting groups using appropriate conditions (e.g., hydrogenolysis for benzyl-type protecting groups, or acidolysis for Boc groups).

-

Final Purification: Purify the final MTP-PE product using preparative HPLC to achieve high purity.

-

Characterization: Confirm the structure and purity of the final MTP-PE compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Liposomal Formulation - Creating the Therapeutic Vehicle

The clinical efficacy of MTP-PE is critically dependent on its formulation within liposomes. This formulation, known as L-MTP-PE or mifamurtide (Mepact®), serves several key functions:

-

Targeted Delivery: Liposomes are readily phagocytosed by monocytes and macrophages, delivering the MTP-PE cargo directly to its target cells.[8][10]

-

Enhanced Bioavailability: Encapsulation protects MTP-PE from rapid clearance from the plasma, significantly increasing its terminal half-life to approximately 18 hours.[11][14]

-

Improved Safety Profile: Liposomal encapsulation reduces the systemic toxicity of the active compound by approximately 10-fold compared to the free drug.[14][15][16]

The liposomes used in Mepact® are multilamellar vesicles (MLV) composed of two synthetic phospholipids: 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), typically in a 7:3 molar ratio.[6][17] MTP-PE, being a phospholipid itself, intercalates within these lipid bilayers.[11]

Detailed Experimental Protocol: Preparation of L-MTP-PE

Objective: To prepare multilamellar liposomes containing MTP-PE.

Materials:

-

1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC)

-

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

-

Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE)

-

Chloroform/Methanol solvent system

-

Sterile, pyrogen-free saline (0.9% NaCl) or other suitable aqueous buffer

-

Rotary evaporator, round-bottom flask, bath sonicator

Procedure:

-

Lipid Preparation: In a sterile round-bottom flask, dissolve POPC and DOPS (7:3 molar ratio) and the desired amount of MTP-PE in a sufficient volume of a chloroform/methanol mixture. The drug-to-lipid ratio for clinical formulations is precisely controlled.[6]

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the boiling point of the solvent system to gently remove the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.

-

Drying: Continue to evaporate for at least 1 hour after the film appears dry to remove any residual solvent. For larger preparations, placing the flask under high vacuum overnight is recommended.

-

Hydration: Add a pre-determined volume of sterile, pyrogen-free 0.9% saline to the flask. The hydration process should be performed at a temperature above the phase transition temperature (Tc) of the lipid mixture.

-

Vesicle Formation: Agitate the flask vigorously (e.g., using a vortex mixer) until all the lipid film is suspended in the aqueous phase, forming a milky-white suspension of multilamellar vesicles (MLVs).

-

Annealing: Allow the liposome suspension to anneal by incubating it for approximately 1 hour at a temperature above the Tc, with intermittent gentle agitation. This helps to stabilize the liposomal structures.

-

Quality Control: The final product should be a homogenous, white, opaque liposomal suspension. Characterize the liposomes for size distribution (e.g., using dynamic light scattering), lamellarity (electron microscopy), and encapsulation efficiency (quantifying non-encapsulated MTP-PE after separation). For clinical use, each vial is reconstituted with saline to a specific concentration.[18][19]

Part 4: Mechanism of Action - Activating the Innate Immune Sentinel

MTP-PE is a potent activator of the innate immune system, specifically targeting monocytes and macrophages.[20][21] Its mechanism of action is a well-defined signaling cascade that mimics a bacterial infection, thereby priming the immune system to recognize and eliminate pathological cells.

The process begins when L-MTP-PE is administered intravenously. The liposomes are rapidly cleared from circulation and phagocytosed by monocytes and macrophages in the lungs, liver, and spleen.[10][18] Once inside the cell, MTP-PE engages with its intracellular receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[11][15][22]

NOD2 is an intracellular pattern recognition receptor (PRR) that specifically recognizes muramyl dipeptide, the core structure of MTP-PE.[15][16] Binding of MTP-PE to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RICK (also known as RIPK2). This interaction ultimately leads to the activation of the transcription factor NF-κB and MAP kinases.

Activation of these pathways results in a profound shift in the macrophage's phenotype. The cell becomes highly activated and begins to transcribe and secrete a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, IL-8, and IL-12 .[7][8][11][18] These activated monocytes and macrophages gain the ability to kill tumor cells, while having no toxic effect on normal cells.[8][18]

Part 5: Therapeutic Application and Clinical Significance

The primary clinical application for MTP-PE is in the treatment of osteosarcoma, the most common primary malignant bone tumor in children and adolescents.[20] Despite aggressive multi-agent chemotherapy and surgery, a significant portion of patients relapse, often with fatal lung metastases.[8] L-MTP-PE was developed to target and eliminate this minimal residual disease.[15]

Mifamurtide (Mepact®) is approved by the European Medicines Agency (EMA) for the treatment of high-grade, resectable, non-metastatic osteosarcoma in patients aged two to 30, following complete surgical resection and in combination with postoperative chemotherapy.[11][18][23]

The pivotal Phase III clinical trial (INT 0133) conducted by the Children's Oncology Group demonstrated the benefit of adding L-MTP-PE to standard chemotherapy. The results showed a statistically significant improvement in overall survival for patients receiving L-MTP-PE.[1][20]

| Metric | Chemotherapy Alone | Chemotherapy + L-MTP-PE | Statistical Significance | Source |

| 6-Year Overall Survival | 70% | 78% | p = 0.03 | [20] |

| Reduction in Risk of Death | - | ~30% | - | [20] |

Table 1: Key Outcomes from the Phase III Trial of L-MTP-PE in Osteosarcoma.

The rationale is that L-MTP-PE activates the patient's own immune system to eradicate micrometastases that are resistant to or have escaped conventional chemotherapy.[9][15] The treatment is administered intravenously twice weekly for 12 weeks, followed by once-weekly infusions for an additional 24 weeks.[18][24] Common side effects, such as fever, chills, and headache, are related to its mechanism of action (i.e., cytokine release) and are generally manageable.[18][25]

References

-

Mifamurtide - Wikipedia. (n.d.). Retrieved from [Link]

-

Anderson, P. M., et al. (2020). Muramyl tripeptide-phosphatidyl ethanolamine encapsulated in liposomes (L-MTP-PE) in the treatment of osteosarcoma. PubMed. Retrieved from [Link]

-

Kleinerman, E. S., et al. (1993). Liposome-encapsulated MTP-PE: a novel biologic agent for cancer therapy. PubMed. Retrieved from [Link]

-

Schwartz, E. B., et al. (1985). Synthesis of fluorescent muramyl dipeptide congeners. 2. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mifamurtide? Retrieved from [Link]

-

Chou, P.-J., et al. (2016). Convergent Synthesis of Novel Muramyl Dipeptide Analogues: Inhibition of Porphyromonas gingivalis-Induced Pro-inflammatory Effects by High Doses of Muramyl Dipeptide. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Dzierzbicka, K., & Trzonkowski, P. (2009). Muramyl peptides - synthesis and biological activity. MOST Wiedzy. Retrieved from [Link]

-

Dzierzbicka, K. (2011). Recent Developments in the Synthesis and Biological Activity of Muramylpeptides. Bentham Science. Retrieved from [Link]

-

Drugs.com. (n.d.). L-MTP-PE (mifamurtide): What is it and is it FDA approved? Retrieved from [Link]

-

Whelan, J. S., et al. (2022). Outcomes from a mechanistic biomarker multi-arm and randomised study of liposomal MTP-PE (Mifamurtide) in metastatic and/or recurrent osteosarcoma (EuroSarc-Memos trial). PMC. Retrieved from [Link]

-

He, M., et al. (2012). Mifamurtide for the treatment of nonmetastatic osteosarcoma. PMC. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Mepact, INN-mifamurtide. Retrieved from [Link]

-

Takeda. (2019). mifamurtide - MEPACT PSUSA-2059-201903 - EN PI - Medic. Retrieved from [Link]

-

Anderson, P. M., et al. (2020). Muramyl Tripeptide-Phosphatidyl Ethanolamine Encapsulated in Liposomes (L-MTP-PE) in the Treatment of Osteosarcoma. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Liposomal MTP-PE. A. Molecular structure of MTP-PE. B. Electron... Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanisms of action of L-MTP-PE (for details, see text). Retrieved from [Link]

-

Memorial Sloan Kettering Cancer Center. (n.d.). Expanded Access to L-MTP-PE for the Treatment of Osteosarcoma. Retrieved from [Link]

-

Kager, L., et al. (2010). Review of mifamurtide in the treatment of patients with osteosarcoma. Taylor & Francis Online. Retrieved from [Link]

-

Fukuda, T., et al. (2006). Muramyl Dipeptide Derivatives with Multiprenylacetyl Group. Synthesis and Immunological Activities. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

European Medicines Agency. (2009, March 6). Mepact, INN-mifamurtide. Retrieved from [Link]

-

He, M., et al. (n.d.). Mifamurtide for the treatment of nonmetastatic osteosarcoma. White Rose Research Online. Retrieved from [Link]

-

Scott, L. J. (2012). Mifamurtide: in non-metastatic, resectable osteosarcoma. Ovid. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Mifamurtide (L-MTP-PE) for High-Risk Osteosarcoma. Retrieved from [Link]

-

Anderson, P. M., et al. (2010). Mifamurtide in osteosarcoma - a practical review. Drugs of Today. Retrieved from [Link]

-

Kager, L., et al. (2010). Review of mifamurtide in the treatment of patients with osteosarcoma. PMC. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of L-MTP-PE. NCI Dictionary of Cancer Terms. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Muramyl Tripeptide-Phosphatidyl Ethanolamine Encapsulated in Liposomes (L-MTP-PE) in the Treatment of Osteosarcoma. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Mifamurtide used for? Retrieved from [Link]

-

Lefrancier, P., et al. (1977). Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs. PubMed. Retrieved from [Link]

-

European Medicines Agency. (2025, December 18). Mepact. Retrieved from [Link]

-

Hagle, M. E. (1995). Liposomal MTP-PE: a promising new biologic response modifier. PubMed. Retrieved from [Link]

-

Frkanec, R., et al. (2022). Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents. PMC. Retrieved from [Link]

-

European Medicines Agency. (2006, November 3). Mepact. Retrieved from [Link]

-

Perrotti, F., et al. (2018). L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer. PMC. Retrieved from [Link]

-

Sercombe, L., et al. (2017). Liposomal Formulations in Clinical Use: An Updated Review. MDPI. Retrieved from [Link]

-

Cambridge University Hospitals. (n.d.). Mifamurtide (Mepact®) for Osteosarcoma. Retrieved from [Link]

-

Andronova, T. M., & Ivanov, V. T. (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers. Retrieved from [Link]

-

Tanaka, M., & Abe, S. (2022). Effects of Liposome-Entrapped Muramyl Tripeptide Phosphatidylethanolamine (L-MTP-PE) on the Tumor Growth and Survival of Mice Be. Thieme Connect. Retrieved from [Link]

-

Markulin, D., et al. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. PMC. Retrieved from [Link]

-

Sone, S., et al. (1991). Muramyl tripeptide phosphatidylethanolamine encapsulated in liposomes stimulates monocyte production of tumor necrosis factor and interleukin-1 in vitro. PubMed. Retrieved from [Link]

-

Chondrex, Inc. (n.d.). N-Acetylmuramyl-L-alanyl-D-isoglutamine hydrate (Muramyl Dipeptide: MDP). Retrieved from [Link]

Sources

- 1. Muramyl tripeptide-phosphatidyl ethanolamine encapsulated in liposomes (L-MTP-PE) in the treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. chondrex.com [chondrex.com]

- 4. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposome-encapsulated MTP-PE: a novel biologic agent for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Mifamurtide - Wikipedia [en.wikipedia.org]

- 12. Synthesis of fluorescent muramyl dipeptide congeners. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Outcomes from a mechanistic biomarker multi-arm and randomised study of liposomal MTP-PE (Mifamurtide) in metastatic and/or recurrent osteosarcoma (EuroSarc-Memos trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liposomal Formulations in Clinical Use: An Updated Review [mdpi.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. medic.co.il [medic.co.il]

- 20. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. What is the mechanism of Mifamurtide? [synapse.patsnap.com]

- 23. Mepact | European Medicines Agency (EMA) [ema.europa.eu]

- 24. ec.europa.eu [ec.europa.eu]

- 25. cuh.nhs.uk [cuh.nhs.uk]

The Immunostimulatory Architecture of Synthetic Muramyl Dipeptide Analogues: A Technical Guide for Drug Development Professionals

Executive Summary

Muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan, represents a powerful scaffold for immunostimulatory drug development. As the principal ligand for the intracellular pattern recognition receptor NOD2, MDP can trigger robust innate immune responses, making it a cornerstone for the development of vaccine adjuvants and immunotherapies. However, the clinical utility of native MDP is hampered by inherent drawbacks, including pyrogenicity and rapid in vivo clearance.[1][2] This has catalyzed extensive research into synthetic MDP analogues designed to refine its pharmacological profile—enhancing potency while mitigating undesirable side effects.

This technical guide provides an in-depth exploration of synthetic MDP analogues for researchers, scientists, and drug development professionals. We will dissect the intricate structure-activity relationships that govern their immunostimulatory properties, detail the critical experimental workflows for their evaluation, and contextualize their application in modern therapeutics. Our focus is on the causality behind experimental design and the self-validating nature of the described protocols, ensuring a blend of technical accuracy and field-proven insight.

The Rationale for Synthesis: Overcoming the Limitations of a Natural Immunostimulant

N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) is recognized by the cytosolic receptor NOD2, initiating a signaling cascade that culminates in the activation of key transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] This activity is foundational to its potent adjuvant effect, capable of enhancing both humoral and cell-mediated immune responses.[2][5]

However, the therapeutic potential of MDP is constrained by several factors:

-

Pyrogenicity: MDP can induce fever, a significant side effect that limits its clinical application, particularly in prophylactic vaccines.[6][7]

-

Rapid Elimination: Being a small, hydrophilic molecule, MDP is quickly cleared from circulation, reducing its bioavailability and duration of action.[8][9]

-

Lack of Oral Bioavailability: MDP is not readily absorbed when administered orally.[1]

The development of synthetic analogues is a direct response to these challenges. The primary goals of these medicinal chemistry efforts are to dissociate the desirable adjuvant activities from the unwanted pyrogenic effects and to improve the pharmacokinetic properties of the molecule.[5][10] This is achieved through systematic structural modifications to the parent MDP molecule.

The Mechanism of Action: NOD2 Signaling at the Core

The biological activity of MDP and its analogues is fundamentally dependent on their ability to bind to and activate the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][4] NOD2 is an intracellular sensor primarily expressed in immune cells such as monocytes, macrophages, and dendritic cells.[11]

Upon binding of an MDP analogue to the leucine-rich repeat (LRR) domain of NOD2, the receptor undergoes a conformational change and self-oligomerizes.[11][12] This triggers the recruitment of the serine-threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[13][14] The subsequent polyubiquitination of RIPK2 serves as a scaffold to recruit downstream signaling complexes, including the TAK1 complex, which in turn activates both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][11][15] Activation of these pathways leads to the transcription of a host of inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, which are critical for orchestrating the innate and subsequent adaptive immune response.[16][17]

Structure-Activity Relationships (SAR): Engineering Superior Immunomodulators

The core of developing effective MDP analogues lies in understanding the structure-activity relationship (SAR). Modifications at three primary sites—the muramic acid moiety, the dipeptide chain, and the D-isoglutamine residue—can dramatically alter the compound's biological profile.

Modifications of the Carbohydrate Moiety

-

Desmuramyl Peptides: The N-acetylmuramic acid (MurNAc) moiety is not strictly essential for NOD2 activation.[18] Its replacement with various lipophilic acyl groups can lead to "desmuramyl peptides" with retained or even enhanced activity and often reduced pyrogenicity.[19]

-

Lipophilic Acylation: Introducing lipophilic acyl chains at the C6 position of the muramic acid can increase adjuvant activity. This is exemplified by Mifamurtide (L-MTP-PE), a lipophilic derivative where the muramic acid is linked to a dipalmitoyl phosphatidylethanolamine, enhancing its association with cell membranes and uptake by phagocytes.[19]

Modifications of the Dipeptide Backbone

-

Stereochemistry is Critical: The L-Ala-D-isoGln configuration is crucial for potent NOD2 stimulation. Altering the stereochemistry, for example to L-Ala-L-isoGln, significantly diminishes or abrogates activity.[1]

-

Amino Acid Substitution: Replacing L-alanine with other amino acids like L-valine or L-serine can be well-tolerated and sometimes leads to comparable NOD2 activity.[18] However, substitutions with bulkier or conformationally restricted residues like L-proline often reduce activity.[18]

Modifications of the D-Isoglutamine Residue

-

Esterification and Amidation: The carboxyl groups of D-isoglutamine are key targets for modification. Esterification of the α-carboxyl group, as seen in Murabutide, can reduce pyrogenicity while maintaining adjuvant properties.[6] Conversely, modifications at the γ-carboxyl group can have varied effects; for instance, creating a dodecyl (C12) ester at this position has been shown to enhance NOD2 stimulation potency.[13]

-

Lipophilic Additions: Attaching lipophilic groups, such as long alkyl chains or adamantane moieties, to the D-isoglutamine can significantly increase potency, likely by improving membrane interactions.[4][20] Some desmuramylpeptide analogues with such modifications have demonstrated NOD2 agonistic activity in the single-digit nanomolar range.[4][21]

Data Summary: Quantitative Comparison of MDP Analogue Potency

The following table summarizes quantitative data for select MDP analogues, illustrating how structural changes impact NOD2 activation. Potency is often measured using a HEK-Blue™ NOD2 reporter cell line, which expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

| Compound/Analogue | Key Structural Modification | Cell-Based NOD2 Activation (EC₅₀) | Key Finding | Reference |

| MDP | Parent Compound | ~1 µM - 2 µM (Varies by assay) | Baseline for comparison. | [18][20] |

| Murabutide | n-butyl ester at α-carboxyl of D-isoGln | Less potent than MDP | Reduced pyrogenicity, maintained adjuvanticity. | [6] |

| Mifamurtide (L-MTP-PE) | Lipophilic phosphoethanolamine at C6 of MurNAc | N/A (Liposomal formulation) | Enhanced uptake by phagocytes, approved for osteosarcoma. | [19] |

| Desmuramylpeptide 1 | trans-feruloyl-glycine replaces MurNAc | ~50-100 nM | Demonstrates MurNAc is not essential for high potency. | [20][21] |

| Analogue 40 | Adamantane ester on feruloyl group of Desmuramylpeptide 1 | 4.5 nM | Highly potent, single-digit nanomolar agonist. | [4][21] |

| Analogue 75 | C18 lipophilic tail on D-isoGln of desmuramylpeptide | ~1.5 µM | Superior in vivo adjuvant activity in liposomes. | [19][20] |

| Analogue 81 | Stearoyl chain on l-threonine-based desmuramylpeptide | 1.45 µM | ~10-fold potency improvement over non-lipidated parent. | [20] |

Note: EC₅₀ values can vary between experiments and should be used for relative comparison.

Experimental Protocols for Immunostimulatory Assessment

A multi-tiered approach is essential for the comprehensive evaluation of novel MDP analogues. This typically begins with in vitro screening to determine NOD2-specific activity and progresses to more complex cellular and in vivo models to assess functional immune responses and adjuvant efficacy.

Protocol: In Vitro NOD2 Activation using HEK-Blue™ hNOD2 Cells

This assay provides a rapid and specific measure of a compound's ability to activate the human NOD2 receptor.

Principle: HEK-Blue™ hNOD2 cells (InvivoGen) are engineered to overexpress human NOD2 and a SEAP reporter gene under the control of an NF-κB-inducible promoter. Activation of NOD2 leads to NF-κB translocation and subsequent SEAP secretion, which can be quantified colorimetrically.[22][23]

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% heat-inactivated FBS, penicillin-streptomycin, and selection antibiotics (e.g., Zeocin™, Blasticidin) as per the manufacturer's protocol.[24]

-

Seeding: Seed cells into a 96-well flat-bottom plate at a density of ~5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium (which contains the SEAP substrate) and incubate for 24 hours.[24]

-

Stimulation: Prepare serial dilutions of MDP analogues (and a standard MDP control) in sterile PBS or culture medium. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Measurement: Measure the optical density (OD) at 620-650 nm using a microplate reader. The OD is directly proportional to the amount of SEAP produced, and thus to the level of NF-κB activation.

-

Analysis: Plot the OD values against the log of the compound concentration and use a non-linear regression (four-parameter logistic fit) to calculate the EC₅₀ value for each analogue.[20][25]

Protocol: Cytokine Secretion from Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol assesses the functional consequence of NOD2 activation in primary immune cells.

Principle: BMDMs are differentiated from mouse bone marrow progenitor cells and serve as a robust primary cell model. Stimulation with MDP analogues should induce the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[7][26]

Methodology:

-

BMDM Generation: Harvest bone marrow from the femurs and tibias of mice (e.g., C57BL/6).[27] Culture the cells for 6-7 days in DMEM containing 10% FBS, penicillin-streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF) to differentiate them into macrophages.[26]

-

Plating: On day 7, detach the adherent BMDMs and seed them into 24-well plates at a density of 0.5 x 10⁶ cells/well. Allow them to adhere overnight.

-

Stimulation: Replace the medium with fresh DMEM (10% FBS) and add various concentrations of the MDP analogues (e.g., 0.1, 1, 10 µg/mL). Include a positive control (e.g., LPS at 100 ng/mL) and a negative (vehicle) control.[7]

-

Supernatant Collection: Incubate for 24 hours at 37°C. After incubation, centrifuge the plates to pellet any detached cells and collect the supernatants. Store at -80°C until analysis.[3]

-

Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available sandwich ELISA kits (e.g., from R&D Systems, BD Biosciences, or STEMCELL Technologies) according to the manufacturer's instructions.[14][28]

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and collected supernatants to the wells.

-

Add a biotinylated detection antibody.

-

Add an enzyme conjugate (e.g., streptavidin-HRP).

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.[28]

-

Read the absorbance at 450 nm and calculate the cytokine concentrations (in pg/mL) by interpolating from the standard curve.[29]

-

Protocol: In Vivo Assessment of Adjuvant Activity

This protocol evaluates the ability of an MDP analogue to enhance an antigen-specific immune response in a preclinical model.

Principle: Mice are immunized with a model antigen (e.g., ovalbumin, OVA) formulated with or without the test MDP analogue. The resulting antigen-specific antibody response is measured over time as a direct indicator of adjuvant efficacy.[5][8]

Methodology:

-

Animal Model: Use 6-8 week old female C57BL/6 mice.

-

Vaccine Formulation: Prepare the immunization formulation by mixing a model antigen (e.g., 50 µg OVA) with the MDP analogue (e.g., 50 µ g/mouse ) in sterile PBS. A liposomal formulation may be used to improve the in vivo activity of lipophilic analogues.[19][20] Control groups should include antigen alone and antigen with a known adjuvant (e.g., MDP or Alum).

-

Immunization Schedule:

-

Day 0 (Prime): Administer a 100 µL subcutaneous injection of the vaccine formulation at the base of the tail.

-

Day 21 (Boost): Administer a second identical injection.

-

-

Serum Collection: Collect blood via submandibular or tail bleed at pre-immunization (Day 0) and at various time points post-immunization (e.g., Day 21, Day 35, Day 42).[8] Allow the blood to clot, centrifuge to separate the serum, and store at -80°C.

-

Antigen-Specific Antibody ELISA:

-

Coat a 96-well ELISA plate with the antigen (e.g., 2 µg/mL OVA) overnight at 4°C.

-

Wash and block the plate.

-

Add serial dilutions of the collected mouse sera to the wells and incubate.

-

Wash and add a horseradish peroxidase (HRP)-conjugated detection antibody specific for mouse total IgG, or for specific isotypes like IgG1 (indicative of a Th2-biased response) and IgG2c (indicative of a Th1-biased response in C57BL/6 mice).

-

Wash, add TMB substrate, stop the reaction, and read the absorbance at 450 nm.

-

-

Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that gives an OD value significantly above the background. Compare the titers between the adjuvant-treated groups and the antigen-only control group. A significant increase in titer indicates adjuvant activity.

Applications in Drug Development: From Adjuvants to Immunotherapy

The refined properties of synthetic MDP analogues have positioned them as valuable tools in several therapeutic areas.

-

Vaccine Adjuvants: Analogues with high potency and low pyrogenicity are prime candidates for adjuvants in both prophylactic and therapeutic vaccines.[6][15] By stimulating a robust innate immune response at the site of injection, they can shape the magnitude and quality of the subsequent adaptive response, leading to higher antibody titers and more effective T-cell immunity.[19] The ability to skew the response towards Th1 (via IgG2c induction) or Th2 (via IgG1 induction) is a key goal of rational adjuvant design.[20]

-

Cancer Immunotherapy: MDP analogues can be used to directly stimulate anti-tumor immunity.[7][30] Mifamurtide, for example, is approved for the treatment of osteosarcoma and acts by activating macrophages and monocytes to become tumoricidal.[19] Furthermore, certain analogues have been shown to increase the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against malignant cells and can synergize with other immunotherapies.[19]

Conclusion and Future Directions

The journey from the bacterial cell wall component MDP to clinically approved synthetic analogues like Mifamurtide illustrates the power of medicinal chemistry and immunology in tandem. By systematically dissecting the structure-activity relationships of this potent immunostimulant, researchers have successfully engineered molecules with improved therapeutic indices. The key to future success lies in a deeper understanding of how specific structural modifications not only affect NOD2 binding affinity but also the qualitative nature of the downstream immune response. The development of analogues that can selectively promote Th1- or Th2-biased responses, or those that can effectively synergize with other innate immune agonists (e.g., TLR ligands), will pave the way for next-generation vaccines and immunotherapies tailored to specific diseases. The robust experimental workflows outlined in this guide provide the foundational framework for the discovery and validation of these future immunomodulatory agents.

References

-

Kamboj, A., Sharma, A., Singh, G., Petrovsky, N., & Salunke, D. B. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. European Journal of Medicinal Chemistry, 271, 116439. [Link]

-

Kamboj, A., Sharma, A., Singh, G., Petrovsky, N., & Salunke, D. B. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]

-

Guzelj, S., Nabergoj, S., Gobec, S., & Ilaš, J. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Chemistry, 10, 983577. [Link]

-

Jiang, J., & Kaur, K. (2019). Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. Master's Theses. 111. [Link]

-

Wang, X., et al. (2016). The Origin of the Synergistic Effect of Muramyl Dipeptide with Endotoxin and Peptidoglycan. Journal of Endotoxin Research. [Link]

-

Netea, M. G., et al. (2008). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical & Experimental Immunology, 152(1), 156-162. [Link]

-

Reactome. (n.d.). NOD1/2 Signaling Pathway. [Link]

-

Guzelj, S., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7546-7566. [Link]

-

Pauleau, A. L., et al. (2005). Role of Nod2 in the Response of Macrophages to Toll-Like Receptor Agonists. Molecular and Cellular Biology, 25(16), 7079-7086. [Link]

-

Guzelj, S., Nabergoj, S., Gobec, S., & Ilaš, J. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Chemistry, 10. [Link]

-

ResearchGate. (n.d.). RIPK2 ubiquitination regulates NF-κB and MAPK activation by NOD1 and NOD2. [Link]

-

Ilaš, J., et al. (2022). Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Medicinal Chemistry Letters, 13(8), 1314-1321. [Link]

-

Ilaš, J., et al. (2022). Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Publications. [Link]

-

European Pharmaceutical Review. (2020). Hit-to-lead from small molecule library screens can identify new vaccine adjuvants. [Link]

-

Biocompare. (2025). Highly Reliable, Easy to Use NOD2 Reporter Cell Line for the Identification of NOD2 Receptor Activating Ligands. Biocompare.com. [Link]

-

InvivoGen. (n.d.). STIMULATION & CULTURING OF HEK293TS STABLY - EXPRESSING MNOD2 & SEAP-‐NFκB REPORTER. [Link]

-

Netea, M. G., et al. (2002). Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture. Infection and Immunity, 70(7), 3664-3670. [Link]

-

KEELEY, T. P., et al. (2021). Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology. Nitric Oxide, 111-112, 55-66. [Link]

-

Ogawa, C., Liu, Y. J., & Kobayashi, K. S. (2011). Muramyl Dipeptide and its Derivatives: Peptide Adjuvant in Immunological Disorders and Cancer Therapy. Current Bioactive Compounds, 7(2), 94-105. [Link]

-

Pellegrini, C., et al. (2018). Structural basis of RIP2 activation and signaling. Nature Communications, 9(1), 4983. [Link]

-

Girardin, S. E., et al. (2005). Nod1 and Nod2 activate NF- κ B and JNK through the serine – threonine kinase Rip2. Journal of Biological Chemistry, 280(25), 23649-23655. [Link]

-

Mathé, G., et al. (1973). An experimental screening for "systemic adjuvants of immunity" applicable in cancer immunotherapy. Cancer Research, 33(9), 1987-1997. [Link]

-

De la Cruz, A., et al. (2024). NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy. Frontiers in Immunology, 15, 1381394. [Link]

-

Bahr, G. M., Tello, D. S., & Chedid, L. A. (1985). Marked enhancement in vivo of adjuvant activity of muramyl dipeptide to protein antigens and to synthetic weak immunogens with monoclonal anti-muramyl dipeptide antibodies. Infection and Immunity, 49(2), 312-319. [Link]

-

Kamboj, A., Sharma, A., Singh, G., Petrovsky, N., & Salunke, D. B. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. European Journal of Medicinal Chemistry. [Link]

-

Guzelj, S., Nabergoj, S., Gobec, S., & Ilaš, J. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Chemistry, 10. [Link]

-

Lu, J. H., et al. (1983). Adjuvant Activities of Synthetic Adjuvant MDP. Chinese Journal of Microbiology and Immunology, 3(5), 300. [Link]

-

Brady, M. J., et al. (2023). Discovery of New States of Immunomodulation for Vaccine Adjuvants via High Throughput Screening: Expanding Innate Responses to PRRs. ACS Central Science, 9(3), 427-439. [Link]

-

Frontiers Media. (n.d.). ΔCytokine Concentrations (pg/ml). [Link]

-

Yadavalli, N., & Ferguson, S. M. (2021). Bone Marrow Derived Macrophage (BMDM) differentiation and maintenance. Protocols.io. [Link]

-

Grimes, C. L., et al. (2008). The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. Journal of the American Chemical Society, 130(20), 6432-6433. [Link]

-

EMD Millipore. (n.d.). Mouse TNF-α ELISA Kit. [Link]

-

Queen's University Belfast. (2021). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. [Link]

-

InvivoGen. (n.d.). Reporter Cell Lines. [Link]

-

IBL International. (n.d.). TNF-α (free) ELISA. [Link]

-

Nervig, A. M., et al. (1989). Secretion of interleukin-6 (IL-6) by human monocytes stimulated by muramyl dipeptide and tumour necrosis factor alpha. Immunology, 68(2), 203-207. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Nanotechnology Characterization Laboratory. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mednexus.org [mednexus.org]

- 6. Next-Generation Adjuvants: Applying Engineering Methods to Create and Evaluate Novel Immunological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | NOD2 in monocytes negatively regulates macrophage development through TNFalpha [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis of RIP2 activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Secretion of interleukin-6 (IL-6) by human monocytes stimulated by muramyl dipeptide and tumour necrosis factor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biocompare.com [biocompare.com]

- 23. ibiantech.com [ibiantech.com]

- 24. bowdish.ca [bowdish.ca]

- 25. researchgate.net [researchgate.net]

- 26. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. content.protocols.io [content.protocols.io]

- 28. stemcell.com [stemcell.com]

- 29. frontiersin.org [frontiersin.org]

- 30. knowledge.uchicago.edu [knowledge.uchicago.edu]

Technical Guide: Preclinical Evaluation of Mifamurtide Sodium in Bone Cancer Models

Executive Summary

Mifamurtide (L-MTP-PE) represents a paradigm shift in osteosarcoma (OS) treatment, moving from direct cytotoxicity to immunomodulation. It is a synthetic analog of muramyl dipeptide (MDP), the smallest immunostimulatory component of the bacterial cell wall.[1][2][3] Its efficacy relies entirely on the in situ activation of pulmonary macrophages via the NOD2 receptor to eradicate micrometastases.

This guide outlines the critical preclinical frameworks required to evaluate Mifamurtide. Unlike small molecule kinase inhibitors, Mifamurtide requires specific immunocompetent models and precise liposomal formulation to function. Standard xenografts in immunodeficient mice will yield false negatives. This document details the mechanistic grounding, formulation engineering, and validated experimental protocols necessary for high-fidelity preclinical data.

Part 1: Pharmacodynamics & Mechanism of Action

The therapeutic index of Mifamurtide is defined by its ability to mimic a bacterial infection, triggering the innate immune system without the toxicity of live bacteria.

The NOD2 Signaling Cascade

Mifamurtide acts as a ligand for NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), an intracellular pattern recognition receptor (PRR).[4][5][6] Upon phagocytosis of the liposome by a macrophage, the MTP-PE molecule is released into the cytoplasm, binding NOD2. This triggers the RIP2 kinase, leading to NF-kB translocation and the subsequent "cytokine storm" restricted to the local microenvironment.

Figure 1: The intracellular activation cascade of Mifamurtide.[5] Note that the liposomal carrier is essential for uptake by the macrophage, while the MTP-PE payload drives the NOD2 interaction.

Part 2: Formulation Engineering

Free MTP-PE has a plasma half-life of minutes and causes systemic toxicity. The liposomal formulation (L-MTP-PE) is not merely a vehicle; it is the drug's targeting system. The liposomes are designed to be recognized as "foreign" particles by the Reticuloendothelial System (RES), specifically causing passive accumulation in the liver, spleen, and lungs —the primary site of osteosarcoma metastasis.

Critical Lipid Composition

To reproduce valid preclinical data, the liposomes must be Multilamellar Vesicles (MLVs) , not Unilamellar Vesicles (ULVs). MLVs have superior retention in lung capillaries.

| Component | Role | Ratio (w/w) |

| POPC (1-palmitoyl-2-oleoyl-phosphatidylcholine) | Structural backbone; fluid bilayer | 7 |

| OOPS (1,2-dioleoyl-phosphatidylserine) | Negative charge; triggers scavenger receptor uptake by macrophages | 3 |

| MTP-PE (Active Ingredient) | NOD2 Agonist | 1:250 (Drug:Lipid) |

Technical Note: The phosphatidylserine (PS) content is non-negotiable. Macrophages express PS receptors that facilitate the rapid uptake of these specific liposomes.

Part 3: Model Selection Strategy

The most common failure mode in Mifamurtide research is the use of immunodeficient mice (e.g., Nude or SCID). While these mice possess macrophages, they lack the T-cell/B-cell adaptive arm. Although Mifamurtide acts on the innate system (macrophages), the full antitumor effect often involves cross-talk where activated macrophages recruit adaptive immune cells.

Recommendation: Use Syngeneic Models for efficacy studies.

Comparative Model Analysis

| Model Type | Strain / Cell Line | Immunocompetence | Suitability for Mifamurtide |

| Syngeneic (Gold Standard) | Balb/c + K7M2 | Full | High. K7M2 is highly metastatic to lungs; Balb/c has functional immune system. |

| Syngeneic (Alternative) | C3H + K12 | Full | High. Good alternative if K7M2 unavailable. |

| Xenograft | Nude/SCID + MG-63/SaOS-2 | Compromised (No T-cells) | Low. Only useful for PK/Biodistribution, not efficacy. |

| Genetically Engineered (GEMM) | p53/Rb knockout | Full | Medium. Spontaneous tumors are heterogeneous; difficult to synchronize for treatment groups. |

Part 4: Experimental Protocols

Protocol A: In Vivo Lung Metastasis Efficacy Study (K7M2 Model)

This protocol evaluates the ability of Mifamurtide to inhibit the formation of pulmonary metastases, the primary cause of death in OS.

1. Materials

-

Animals: Female Balb/c mice (6-8 weeks old).

-

Cells: K7M2 Wild Type (ensure >90% viability).

-

Drug: Liposomal Mifamurtide (reconstituted to 1 mg/mL).

2. Experimental Workflow (Timeline)

Figure 2: Chronological workflow for the K7M2 experimental metastasis model.

3. Step-by-Step Procedure

-

Cell Preparation: Harvest K7M2 cells in log-phase growth. Resuspend in PBS to a concentration of

cells/100 µL. -

Inoculation (Day 0): Inject 100 µL of cell suspension into the lateral tail vein. Tip: Warm the tail with a heat lamp to dilate veins for successful IV injection.

-

Treatment (Day 4 start):

-

Group 1: Saline (Negative Control).

-

Group 2: Empty Liposomes (Vehicle Control).

-

Group 3: Mifamurtide (1 mg/kg, IV, twice weekly).

-

Note: 1 mg/kg in mice roughly correlates to the 2 mg/m² human clinical dose.

-

-

Monitoring: Monitor weights twice weekly. Any mouse losing >20% body weight must be euthanized.

-

Termination (Day 40): Euthanize all animals.

-

Lung Insufflation: Inject India Ink (15% in PBS) intratracheally before excising lungs. This stains normal tissue black, leaving tumor nodules white for easy counting.

-

Quantification: Count surface nodules under a dissecting microscope. Weigh wet lungs (tumor burden correlates with weight).

Protocol B: In Vitro Macrophage Activation Assay

To verify drug activity before in vivo use, you must confirm the liposomes activate macrophages.

-

Isolation: Harvest Peritoneal Macrophages from Balb/c mice or use RAW 264.7 cell line.

-

Plating: Seed

cells/well in 96-well plates. Allow adherence for 2 hours. -

Treatment: Add L-MTP-PE at concentrations of 0.1, 1.0, and 10 µg/mL. Incubate for 24 hours.

-

Supernatant Analysis: Collect supernatant.

-

Readout: Perform ELISA for TNF-α and IL-6 .

-

Validation Criteria: Treated wells must show >10-fold increase in cytokine levels vs. untreated control.

-

Part 5: Data Interpretation & Troubleshooting

Success Metrics

A successful preclinical study with Mifamurtide in the K7M2 model should yield:

-

Lung Weight: Significant reduction in wet lung weight in the treated group (p < 0.05).

-

Nodule Count: >50% reduction in visible surface metastases.

-

Histology: Increased infiltration of macrophages (F4/80 staining) surrounding necrotic tumor areas.

Common Pitfalls

-

"The drug didn't work": Check the liposomes. If they were sonicated too long, they may have become small unilamellar vesicles (SUVs), which do not lodge in the lung capillaries effectively. They must be MLVs (1-3 µm diameter).

-

Rapid Clearance: If using non-pegylated liposomes (standard for Mepact), they are cleared quickly. Do not deviate from the twice-weekly dosing schedule.

-

Combination Interference: If combining with chemotherapy (e.g., Doxorubicin), administer Mifamurtide after the chemo infusion or on alternate days to prevent the chemotherapy from killing the macrophages you are trying to activate.

References

-

Kleinerman, E. S., et al. (1983). "Activation of tumoricidal properties in human blood monocytes by liposomes containing lipophilic muramyl tripeptide."[9][10] Journal of Clinical Investigation.

-

Meyers, P. A., et al. (2008). "Osteosarcoma: the addition of muramyl tripeptide to chemotherapy improves overall survival--a report from the Children's Oncology Group." Journal of Clinical Oncology.

-

Khanna, C., et al. (2000). "The mouse K7M2 osteosarcoma model: a preclinical model for the evaluation of new therapeutic strategies." Clinical & Experimental Metastasis.

-

Punzalan, M., & Hynds, D. L. (2014). "Mifamurtide in osteosarcoma: a review." OncoTargets and Therapy.

-

Ando, K., et al. (2011). "Mifamurtide for the treatment of nonmetastatic osteosarcoma."[1][11] Expert Opinion on Pharmacotherapy.

-

Frampton, J. E. (2010). "Mifamurtide: a review of its use in the treatment of osteosarcoma." Paediatric Drugs.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. mdpi.com [mdpi.com]

- 5. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mifamurtide? [synapse.patsnap.com]

- 7. L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Liposomal muramyl tripeptide phosphatidylethanolamine: Targeting and activating macrophages for adjuvant treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of liposomal mifamurtide in adult volunteers with mild or moderate renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol for the Intravenous Administration of Mifamurtide Sodium in Murine Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intravenous administration of Mifamurtide sodium in mice. This document integrates established protocols with in-depth scientific rationale to ensure experimental success and data reproducibility.

Scientific Introduction: The Mechanism of Action of Mifamurtide

Mifamurtide, the active ingredient being this compound (also known as L-MTP-PE), is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls.[1][2] It functions as a potent immunomodulator by specifically targeting and activating monocytes and macrophages.[1][3]

The primary molecular target of Mifamurtide is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor.[1][4][5] Upon binding of Mifamurtide to NOD2 within the cytoplasm of macrophages and monocytes, a signaling cascade is initiated. This leads to the recruitment of the serine-threonine kinase RICK (also known as RIPK2), which in turn activates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] Activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][5] This orchestrated immune response enhances the ability of these phagocytic cells to recognize and eliminate tumor cells, making Mifamurtide a valuable agent in cancer immunotherapy research, particularly in the context of osteosarcoma.[1][9][10]

Signaling Pathway of Mifamurtide via NOD2

Caption: Mifamurtide binds to intracellular NOD2, initiating a signaling cascade that activates NF-κB and MAPK pathways, leading to cytokine production and macrophage activation.

Experimental Protocol: Intravenous Administration

This protocol details the preparation and intravenous administration of this compound in mice, a common procedure in preclinical studies investigating its anti-tumor and immunomodulatory effects.

Materials and Reagents

-

This compound (powder)

-

Sterile, pyrogen-free 0.9% Sodium Chloride for injection (Saline)

-

Sterile, pyrogen-free water for injection (optional, for initial solubilization if needed)

-

1 ml sterile syringes with Luer-lock

-

27-30 gauge sterile needles

-

Sterile, pyrogen-free filter (if preparing liposomal formulation)

-

Appropriate personal protective equipment (lab coat, gloves, safety glasses)

-

Mouse restrainer

-

Heat lamp or warming pad

Dosage and Preparation of this compound Solution

The dosage of this compound in mice can vary depending on the experimental design. Published studies have used doses ranging from 1 mg/kg to 50 µ g/mouse .[3][11] The following table provides a summary of dosages used in murine studies.

| Study Focus | Mouse Model | Dosage | Administration Frequency | Reference |

| Osteosarcoma | Xenogeneic (KHOS) & Syngeneic (MOS-J) | 1 mg/kg | Twice per week | [11] |

| Endotoxemia | Not specified | 50 µ g/mouse | Single dose | [3] |

| High-Fat Diet | Not specified | Equivalent to 20 µg MDP | 4 times per week for 5 weeks | [3] |

| Osteosarcoma | BALB/c | 0.3 µg/mL (intraperitoneal) | Single dose | [12] |

Note: The following protocol is for the preparation of a non-liposomal solution. For liposomal preparations, a specific and more complex protocol involving lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS) is required, as described for the commercial product MEPACT®.[13]

Preparation of a 1 mg/ml Stock Solution:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, reconstitute the powder with sterile 0.9% saline to a final concentration of 1 mg/ml. If solubility is an issue, a small volume of sterile water for injection can be used initially, followed by dilution with saline.

-

Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be clear and free of particulates.

-

It is recommended to prepare the working solution fresh on the day of use.[3]

Calculation of Injection Volume:

The volume to be injected will depend on the weight of the mouse and the desired dose. For a dose of 1 mg/kg and a stock solution of 1 mg/ml:

-

A 25g mouse would require 0.025 mg of this compound.

-

Injection volume = (Desired dose in mg) / (Concentration of stock solution in mg/ml) = 0.025 mg / 1 mg/ml = 0.025 ml or 25 µl.

It is advisable to dilute the stock solution to a concentration that allows for a more accurate and manageable injection volume (e.g., 100-200 µl).

Intravenous Administration Procedure (Tail Vein Injection)

Workflow for Intravenous Administration of this compound

Caption: A streamlined workflow for the intravenous administration of this compound in mice, from solution preparation to post-injection monitoring.

Step-by-Step Protocol:

-

Animal Preparation: To facilitate vasodilation of the tail veins, warm the mouse for 5-10 minutes under a heat lamp or on a warming pad. Ensure the mouse does not overheat.

-

Restraint: Place the mouse in a suitable restrainer, allowing clear access to the tail.

-

Vein Visualization: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.

-

Syringe Preparation: Draw the calculated volume of the prepared this compound solution into a 1 ml syringe fitted with a 27-30 gauge needle. Ensure there are no air bubbles in the syringe.

-

Injection:

-

Position the needle, with the bevel facing upwards, parallel to the chosen lateral tail vein.

-

Carefully insert the needle into the vein. A slight decrease in resistance should be felt upon successful entry.

-

Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure to the site, and attempt the injection in a more proximal location on the same or opposite vein.

-

-

Post-Injection:

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Expected Outcomes and Troubleshooting

Expected Pharmacodynamic Effects:

Following intravenous administration of Mifamurtide, an increase in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α is expected, typically peaking within a few hours post-infusion.[14] This is indicative of the desired immune activation.

Potential Adverse Effects and Management:

-

Fever and Chills: These are common side effects in humans and may manifest in mice as changes in activity or posture.[15] These are generally transient.

-

Inflammatory Reactions: Local or systemic inflammation can occur. Monitor animals for signs of distress.

-

Neutropenia: Transient neutropenia has been observed, particularly when co-administered with chemotherapy.[15]

Troubleshooting:

| Problem | Possible Cause | Solution |

| Difficulty locating the tail vein | Inadequate vasodilation | Ensure proper warming of the mouse. |

| Subcutaneous injection | Improper needle placement | Withdraw the needle and re-attempt the injection more proximally. Practice proper injection technique. |

| Animal distress during injection | Improper restraint or painful injection | Ensure the restrainer is the correct size and the injection is performed smoothly and slowly. |

| No observable immune response | Incorrect dosage or inactive compound | Verify dosage calculations and the integrity of the this compound. |

Conclusion

The intravenous administration of this compound is a critical technique in preclinical research aimed at harnessing the innate immune system to combat diseases like osteosarcoma. Adherence to a well-defined protocol, grounded in a thorough understanding of the compound's mechanism of action, is paramount for obtaining reliable and reproducible data. This guide provides the necessary framework for researchers to confidently and effectively utilize this compound in their murine models.

References

-

Simplified representation of the NOD1, NOD2, and NLRP3 signaling... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Schematic representation of the NOD2 signaling pathway. Upon binding of... - ResearchGate. Available at: [Link]

-

What is the mechanism of Mifamurtide? - Patsnap Synapse. Available at: [Link]

-

Model of NOD2 signaling pathway | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - FLORE. Available at: [Link]

-

Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC. Available at: [Link]

-

NOD1 and NOD2 signaling pathway. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

mifamurtide - MEPACT PSUSA-2059-201903 - EN PI - Medic. Available at: [Link]

-

Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma. Available at: [Link]

-

L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer - PMC. Available at: [Link]

-

The Ubiquitin Code of NODs Signaling Pathways in Health and Disease - Frontiers. Available at: [Link]

-

Review of mifamurtide in the treatment of patients with osteosarcoma - PMC. Available at: [Link]

-

Liposomal muramyl tripeptide phosphatidylethanolamine (MTP-PE) promotes haemopoietic recovery in irradiated mouse - PubMed. Available at: [Link]

-

ミファムルチド (mifamurtide). Available at: [Link]

-

Direct and indirect cellular targets of intravenous administration of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Imunomodulative effect of liposomized muramyltripeptide phosphatidylethanolamine (L-MTP-PE) on mice with alveolar echinococcosis and treated with albendazole - PubMed. Available at: [Link]

-

Mifamurtide 4 mg powder for concentrate for dispersion for infusion. Available at: [Link]

-

Mepact - European Medicines Agency (EMA). Available at: [Link]

-

Mepact, INN-mifamurtide. Available at: [Link]

-

Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC - NIH. Available at: [Link]

-

Muramyl Tripeptide-Phosphatidyl Ethanolamine Encapsulated in Liposomes (L-MTP-PE) in the Treatment of Osteosarcoma | Request PDF - ResearchGate. Available at: [Link]

-

Mifamurtide - Wikipedia. Available at: [Link]

-

Effectiveness of mifamurtide in addition to standard chemotherapy for high-grade osteosarcoma: a systematic review | Request PDF - ResearchGate. Available at: [Link]

-

Mepact, INN-mifamurtide - European Medicines Agency (EMA). Available at: [Link]

-

Sarcome-13/OS2016 trial protocol: a multicentre, randomised, open-label, phase II trial of mifamurtide combined with postoperative chemotherapy for patients with newly diagnosed high-risk osteosarcoma - PMC. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of liposomal mifamurtide in adult volunteers with mild or moderate renal impairment - PMC. Available at: [Link]

-

Mifamurtide (Osteosarcoma) - Quick Reference Guide - MRSA Topical Eradication. Available at: [Link]

Sources

- 1. What is the mechanism of Mifamurtide? [synapse.patsnap.com]

- 2. Mifamurtide - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medicines.org.uk [medicines.org.uk]

- 14. Pharmacokinetics and pharmacodynamics of liposomal mifamurtide in adult volunteers with mild or moderate renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medic.co.il [medic.co.il]

Application Note: In Vitro Co-Culture Assays for Mifamurtide Sodium (L-MTP-PE) Efficacy in Osteosarcoma

Abstract & Introduction

Mifamurtide (L-MTP-PE) is a synthetic lipophilic analog of muramyl dipeptide (MDP), a component of bacterial cell walls. Unlike traditional chemotherapeutics that directly target DNA replication or microtubules in cancer cells, Mifamurtide acts as an immunomodulator . It specifically binds to NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) receptors within the cytosol of monocytes and macrophages.[1][2]

Because Mifamurtide requires an immune effector to function, standard cytotoxicity assays (e.g., treating tumor cells directly with the drug) yield false negatives. To accurately evaluate Mifamurtide potency in a preclinical setting, researchers must utilize a co-culture system comprising:

-

Effector Cells: Human monocytes/macrophages (e.g., THP-1, PBMCs).

-

Target Cells: Osteosarcoma cell lines (e.g., MG-63, U2OS, Saos-2).

This application note details the protocol for priming effector cells with Mifamurtide and quantifying their tumoricidal activity against osteosarcoma targets.

Mechanism of Action (MOA)

Understanding the signaling pathway is crucial for troubleshooting. Mifamurtide is encapsulated in liposomes to facilitate phagocytosis by macrophages. Once internalized, the MTP-PE molecule escapes the endosome and binds cytosolic NOD2.

DOT Diagram: Mifamurtide Signaling Pathway

Caption: Figure 1.[1][3][4][5][6][7] The NOD2-mediated activation pathway.[1][6][8][9] Mifamurtide activates NF-κB, triggering cytokine release that induces tumor cell death.[6]

Experimental Design Strategy

Cell Line Selection

-

Effectors (Human):

-

THP-1: A human monocytic leukemia line.[3][5][10] Pros: Homogeneous, easy to culture. Cons: Requires differentiation (often with PMA) to become macrophage-like, though Mifamurtide can also activate undifferentiated monocytes.

-

PBMCs (Peripheral Blood Mononuclear Cells): Pros: Clinically relevant.[11][12] Cons: Donor variability.

-

-

Targets (Osteosarcoma):

-

MG-63: Well-differentiated, often more sensitive to immune lysis.

-

143B: Highly metastatic, often used to test efficacy against aggressive phenotypes.

-

Controls

-

Negative Control: Liposomes without drug (Empty Liposomes). This controls for the physical effect of lipid uptake.

-

Positive Control: LPS (Lipopolysaccharide) (100 ng/mL) – a potent TLR4 agonist to verify macrophage responsiveness.

-

Background Control: Effector cells alone (to subtract background signal in release assays).

-

Spontaneous Release: Target cells alone.

Materials & Reagents

| Reagent | Specification | Purpose |

| Mifamurtide | Lyophilized L-MTP-PE | NOD2 Agonist |

| THP-1 Cells | ATCC TIB-202 | Effector Cells |

| MG-63 Cells | ATCC CRL-1427 | Target Cells |

| PMA | Phorbol 12-myristate 13-acetate | Macrophage Differentiation (Optional) |

| Calcein-AM | Fluorescence Grade | Target Cell Labeling |

| Triton X-100 | 2% Solution | Max Lysis Control |

| RPMI-1640 | w/ 10% FBS, no antibiotics | Culture Media |

Detailed Protocol

Phase 1: Preparation of Mifamurtide

Critical Step: Mifamurtide is lipophilic.[11] Improper handling causes aggregation.

-

Reconstitute lyophilized Mifamurtide with sterile 0.9% saline.

-

Do not vortex violently. Swirl gently or invert to mix.

-

Do not filter. Filtering removes the liposomes.[11]

-

Prepare a stock solution (typically 1 mg/mL) and use immediately or store aliquots at -80°C (avoid freeze-thaw cycles).

Phase 2: Effector Cell Priming (Activation)

This step "trains" the macrophages before they see the tumor.

-

Seed THP-1 cells: Plate 5 x 10⁵ cells/mL in a 6-well plate or T-25 flask.

-

Note: If using PMA differentiation, treat with 20 ng/mL PMA for 24h, then wash and rest for 24h before Mifamurtide treatment.

-

-

Treatment: Add Mifamurtide to the media.

-

Dose Range: 100 ng/mL – 10 µg/mL. (Recommended starting point: 1 µg/mL ).

-

-

Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

-

Harvest: Collect cells. If adherent (PMA-treated), use Accutase (gentler than Trypsin) to detach. Count viable cells.

Phase 3: Co-Culture Cytotoxicity Assay (Calcein-AM Release)

This method measures membrane integrity of the target cells.

-

Target Preparation:

-

Harvest MG-63 osteosarcoma cells (log phase).

-

Label with Calcein-AM (5 µM) for 30 mins at 37°C.

-

Wash 3x with PBS to remove excess dye.

-

Resuspend at 1 x 10⁵ cells/mL.[5]

-

-

Co-Culture Setup:

-

In a 96-well V-bottom or flat-bottom plate, add 100 µL of Target cells (10,000 cells/well).

-

Add 100 µL of Activated Effector cells (from Phase 2) at optimized Effector:Target (E:T) ratios .

-

Recommended Ratios: 10:1, 20:1, and 40:1.

-

-

Incubation:

-

Centrifuge plate gently (200 x g, 1 min) to bring cells into contact.

-

Incubate for 24–72 hours . (Cytotoxicity is often slow; 48h is optimal for macrophage-mediated killing).

-

-

Readout:

-

Centrifuge plate to pellet cells.

-

Transfer 100 µL supernatant to a black fluorescence plate.

-

Measure Fluorescence (Ex 485 nm / Em 530 nm).

-

DOT Diagram: Experimental Workflow

Caption: Figure 2.[6][13] Step-by-step workflow for the Calcein-AM release co-culture assay.

Data Analysis

Calculate the % Specific Lysis using the following formula:

-

Experimental Release: Fluorescence from co-culture wells.

-

Spontaneous Release: Target cells only (measure of background death).

-

Maximum Release: Target cells + Triton X-100 (100% lysis).

Expected Results:

-